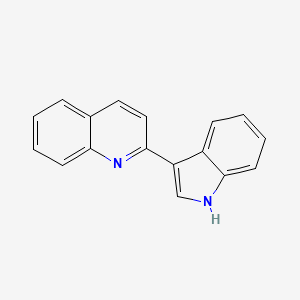

2-(1H-indol-3-yl)quinoline

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKFLIYNHJCSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496784 | |

| Record name | 2-(1H-Indol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5552-65-8 | |

| Record name | 2-(1H-Indol-3-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1h Indol 3 Yl Quinoline and Its Structural Analogs

Established Reaction Pathways for Quinoline (B57606) Ring Formation

The construction of the quinoline ring system is a foundational aspect of organic synthesis, with several classical methods still widely employed and adapted for the preparation of complex derivatives.

Classical Condensation and Cyclization Reactions (e.g., Friedländer, Skraup, Doebner-von Miller)

These named reactions represent the cornerstones of quinoline synthesis, each providing a different strategic approach to the bicyclic core.

The Friedländer Synthesis is a versatile reaction that forms quinoline derivatives through the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.org The reaction can be catalyzed by acids or bases. wikipedia.orgtubitak.gov.tr A significant advantage of this method is its ability to directly incorporate substituents into the resulting quinoline ring based on the choice of reactants. semanticscholar.org For instance, the reaction between 2-aminobenzaldehydes and activated ketones like ethyl acetoacetate (B1235776) in acetic acid can produce quinolines in nearly quantitative yields. semanticscholar.org The primary drawback of the classic Friedländer reaction is the limited commercial availability of the required 2-aminobenzaldehyde derivatives. semanticscholar.org

The Skraup Synthesis is one of the oldest methods for preparing quinolines, typically involving the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of aniline, cyclization, and finally oxidation to form the quinoline ring. pharmaguideline.com While fundamental, the Skraup synthesis is known for its often violent and harsh reaction conditions, requiring high temperatures. wikipedia.orgresearchgate.net

The Doebner-von Miller Reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines under acidic conditions to yield 2- and/or 4-substituted quinolines. nih.govwikipedia.org This method is considered a more general approach for synthesizing substituted quinolines. wikipedia.org The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.orgslideshare.net The precise mechanism remains a subject of discussion, with studies suggesting a complex fragmentation-recombination pathway. wikipedia.org

Table 1: Overview of Classical Quinoline Syntheses

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group | High efficiency; direct incorporation of substituents. wikipedia.orgsemanticscholar.org |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent + Sulfuric acid | Foundational method; harsh, often violent conditions. wikipedia.orgresearchgate.net |

| Doebner-von Miller | Aniline + α,β-Unsaturated carbonyl compound | Versatile route to 2- and 4-substituted quinolines. nih.govwikipedia.org |

Cross-Coupling Strategies for Quinoline Core Construction

Modern synthetic chemistry has introduced various cross-coupling reactions to build the quinoline core, often providing milder conditions and broader substrate scope compared to classical methods. Palladium-catalyzed reactions are particularly prominent. One such strategy involves the Ullmann cross-coupling of 1-bromo-2-nitroarenes with β-halo-enals or -enones, followed by a reductive cyclization to furnish the quinoline or quinolone ring. acs.org

Rhodium(III)-catalyzed C-H activation has also been employed, for example, in the coupling of imidamides with cyclopropanols to generate 2-substituted quinolines. researchgate.net Furthermore, ruthenium complexes have been shown to catalyze the three-component deaminative coupling of anilines, aldehydes, and allylamines, providing a step-efficient pathway to 2,3-disubstituted quinoline derivatives without wasteful byproducts. rsc.org

Strategies for Indole (B1671886) Moiety Incorporation

The synthesis of the target compound, 2-(1H-indol-3-yl)quinoline, requires a strategy to link the indole and quinoline heterocycles. This can be achieved either by using an indole derivative as a building block in the quinoline synthesis or by directly coupling the two pre-formed rings.

Pre-functionalized Indole Derivatives in Quinoline Synthesis

This approach integrates the indole moiety into one of the starting materials before the quinoline ring is constructed. The Friedländer synthesis is particularly well-suited for this strategy. For example, reacting an o-aminoaryl ketone with a 3-cyanoacetylindole directly yields a 2-(indol-3-yl)-3-nitriloquinoline. tubitak.gov.trconsensus.app Similarly, the Pfitzinger reaction, which condenses isatin (B1672199) (an indole derivative) with a suitable carbonyl compound, can be adapted. The reaction of isatin with 3-cyanoacetyl indole is a reported method for producing this compound-4-carboxylic acid. Other pre-functionalized indoles, such as (indol-3-yl)carbaldehydes, can be condensed with 2-methyl-substituted azines (e.g., quinaldine) to form the desired linked structure. researchgate.net

Table 2: Synthesis of Indolylquinolines using Pre-functionalized Indoles

| Quinoline Synthesis | Indole Starting Material | Quinoline Co-reactant | Resulting Product Type |

|---|---|---|---|

| Friedländer Annulation | 3-Cyanoacetylindole | o-Amino aryl ketone | 2-(Indol-3-yl)-3-nitriloquinoline tubitak.gov.trconsensus.app |

| Pfitzinger Condensation | 3-Cyanoacetyl indole | Isatin | This compound-4-carboxylic acid |

| Condensation | (Indol-3-yl)carbaldehyde | Quinaldine | 2-[(E)-2-(1H-indol-3-yl)vinyl]quinoline researchgate.net |

| aza-Diels-Alder | 3-Vinylindole | Aza-ortho-quinone methide precursor | Tetrahydroquinoline with indole scaffold acs.org |

Direct Arylation and Heteroarylation Approaches at the C3 Position of Indole

An alternative to pre-functionalization is the direct coupling of a quinoline ring with an indole ring. The C3 position of indole is the preferred site for electrophilic substitution and can be targeted for C-C bond formation. bhu.ac.in

A Lewis acid-mediated reaction between 2-chloroquinoline (B121035) derivatives and various indoles provides a direct route to 2-(1H-indol-3-yl)quinolines. nih.govsigmaaldrich.com For example, 2-chloroquinoline-3-carbonitrile (B1354263) reacts with indole in the presence of AlCl₃ to form this compound-3-carbonitrile derivatives in good yields, notably without requiring N-protection of the indole. nih.govsigmaaldrich.com Another approach involves the functionalization of quinolines activated by ethyl chloroformate, which then react with indole in the presence of an indium(III) chloride catalyst. researchgate.net

Palladium-catalyzed cross-coupling reactions are also powerful tools for this transformation. The C2 position of quinoline N-oxide can be coupled with the C3 position of indole using a palladium acetate (B1210297) catalyst with silver carbonate as an oxidant. mdpi.com While direct C-H arylation of indoles can be challenging regarding regioselectivity (C2 vs. C3), specific conditions have been developed to favor C3 arylation. nih.govnih.gov

Contemporary and Sustainable Synthetic Routes

Modern synthetic efforts focus on improving reaction efficiency, reducing waste, and employing environmentally benign conditions. These "green chemistry" principles are increasingly applied to the synthesis of this compound and related structures.

Microwave-assisted synthesis has emerged as a key technology for accelerating these reactions. It has been successfully used in solvent-free, acid-catalyzed methods to produce 2-(1H-indol-3-yl)-4-phenylquinolines. ebi.ac.ukresearchgate.net Microwave irradiation significantly reduces reaction times, often from hours to minutes, for condensation and coupling reactions, such as the reaction of (indol-3-yl)carbaldehydes with 2-methylazines or in multicomponent procedures to build complex heterocyclic hybrids. researchgate.netacs.orgacs.org

The use of sustainable solvents and catalysts is another major focus. Polyethylene glycol (PEG-400) has been used as a green solvent for the Friedländer synthesis of indolylquinolines. consensus.app Catalytic systems are also evolving; for instance, a cationic ruthenium-hydride complex enables the dehydrative C-H coupling of arylamines with diols, a process that forms water as the only byproduct. nih.gov Similarly, domino reactions, which combine multiple synthetic steps into a single operation, enhance efficiency and reduce waste. researchgate.net An example is the domino nitro reduction-Friedländer heterocyclization, which uses a mild Fe/AcOH system to generate the necessary 2-aminoaryl aldehyde in situ from a more readily available nitro precursor. semanticscholar.org The development of syntheses that can be performed in water at ambient temperature further highlights the trend toward greener and more sustainable chemical manufacturing. acs.org

Metal-Catalyzed Methodologies for Direct C-C and C-N Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the this compound framework. These methods often provide high efficiency and functional group tolerance.

One notable approach involves an Aluminum Chloride (AlCl₃)-mediated C-C bond-forming reaction between 2-chloroquinoline-3-carbonitrile and various indoles. nih.govsigmaaldrich.combgu.ac.il This method is advantageous as it does not require the protection of the indole's nitrogen atom and produces the desired this compound-3-carbonitrile derivatives in good yields. nih.govsigmaaldrich.combgu.ac.il The molecular structure of a representative product from this reaction has been unambiguously confirmed by single crystal X-ray diffraction. nih.govsigmaaldrich.combgu.ac.il

Palladium-catalyzed reactions are also prominent in the synthesis of quinoline derivatives. For instance, a three-component domino reaction of 2-chloro-3-formylquinolines, acetophenones, and boronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ leads to highly functionalized quinolines. chim.it This process involves an initial aldol (B89426) condensation, followed by a Michael addition and a Suzuki coupling reaction. chim.it

Copper-catalyzed reactions have also been employed. For example, the synthesis of indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines can be achieved through a one-pot cascade reaction of 2-(2-bromoaryl)-1H-indoles with aldehydes and aqueous ammonia, catalyzed by copper. acs.org The regioselectivity of this reaction can be controlled by tuning the reaction conditions. acs.org

Table 1: Metal-Catalyzed Synthesis of this compound and Analogs

| Catalyst/Reagent | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|

| AlCl₃ | 2-chloroquinoline-3-carbonitrile, Indoles | This compound-3-carbonitrile derivatives | N-protection of indole not required; good yields. | nih.govsigmaaldrich.combgu.ac.il |

| PdCl₂(PPh₃)₂ | 2-chloro-3-formylquinolines, Acetophenones, Boronic acids | Highly functionalized quinolines | Three-component domino reaction. | chim.it |

| Copper | 2-(2-bromoaryl)-1H-indoles, Aldehydes, Aqueous ammonia | Indolo[1,2-c]quinazolines and 11H-indolo[3,2-c]quinolines | One-pot cascade reaction with controllable regioselectivity. | acs.org |

Photoredox and Electrochemical Synthesis Techniques

Modern synthetic chemistry has increasingly embraced photoredox and electrochemical methods for their mild reaction conditions and unique reactivity.

Visible-light photoredox catalysis has been successfully applied to synthesize various heterocyclic compounds. For example, a divergent synthesis of 2-CF₃ substituted quinolines and indoles can be achieved through the photoredox radical trifluoromethylation of ortho-vinylphenylisocyanides. researchgate.net Ruthenium-catalyzed visible-light photoredox catalysis has been used to synthesize indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, involving a novel intramolecular N-N bond formation. nih.gov

Electrochemical synthesis offers a green and efficient alternative to traditional methods. An electrochemical protocol for synthesizing 2,3-disubstituted quinolines from benzoxazinones and arylsulfonyl hydrazides has been developed. researchgate.net This method operates at room temperature in an undivided cell and avoids the need for noble catalysts or external oxidants. researchgate.net Another example is the one-step electrochemical cross-dehydrogenative coupling of quinoxalin-2(1H)-ones and indoles to produce 3-(indol-2-yl)quinoxalin-2(1H)-ones in good to excellent yields without any catalyst or chemical oxidant. rsc.org

Table 2: Photoredox and Electrochemical Synthesis of Quinolines and Indoles

| Methodology | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | ortho-Vinylphenylisocyanides | 2-CF₃ substituted quinolines and indoles | Divergent synthesis via radical trifluoromethylation. | researchgate.net |

| Visible-Light Photoredox Catalysis (Ruthenium-catalyzed) | 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines | Indazolo[2,3-a]quinoline derivatives | Novel intramolecular N-N bond formation. | nih.gov |

| Electrochemical Synthesis | Benzoxazinones, Arylsulfonyl hydrazides | 2,3-disubstituted quinolines | Mild conditions, no noble catalysts or external oxidants. | researchgate.net |

| Electrochemical Synthesis | Quinoxalin-2(1H)-ones, Indoles | 3-(indol-2-yl)quinoxalin-2(1H)-ones | One-step, catalyst- and oxidant-free. | rsc.org |

Green Chemistry Principles in the Synthesis of this compound (e.g., Aqueous Media, Solvent-Free)

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This includes the use of environmentally benign solvents like water and ethanol, and solvent-free reaction conditions. researchgate.netacs.org

One-pot syntheses are particularly attractive from a green chemistry perspective as they reduce waste and energy consumption. researchgate.net For instance, a p-TSA catalyzed one-pot, three-component synthesis of 2-(1H-indol-3-yl)-3-phenylquinazolin-4(3H)-ones in methanol (B129727) has been reported, offering a simple work-up and high yields without the need for chromatographic purification. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times. A microwave-assisted SNAr method for the synthesis of 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b] bgu.ac.iloxazin-2-one provided good yields (55% to 82%) with reaction times of only 7 to 12 minutes. researchgate.net

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Controlling selectivity is a key challenge in the synthesis of complex molecules. Several strategies have been developed for the chemo-, regio-, and stereoselective synthesis of this compound derivatives.

Regioselective synthesis has been achieved in the reaction of substituted 2,4-dichloroquinolines with symmetrical 1,4-dihydropyridines, leading to novel quinoline derivatives of DHPs in the presence of K₂CO₃. researchgate.net Similarly, the reaction of 2,4-dichloroquinolines with 3-[1H-indol-3-yl (4-hydroxyphenyl) methyl]-1H-indole leads to 4-(4-(di(1H-indol-3-yl) methyl) phenoxy)-2-chloroquinolines with high regioselectivity. researchgate.net

The selective synthesis of indolo[1,2-c]quinazolines versus indolo[3,2-c]quinolines from 2-(1H-indol-2-yl)anilines and sulfoxonium ylides can be controlled by the reaction conditions. acs.org Using K₂CO₃ in acetonitrile (B52724) favors the formation of indolo[1,2-c]quinazolines, while HOAc in dioxane selectively yields indolo[3,2-c]quinolines. acs.org

An inverse-electron-demand aza-Diels–Alder reaction has been utilized for the diastereoselective synthesis of functionalized tetrahydroquinoline derivatives containing indole scaffolds with excellent diastereomeric ratios. acs.org

Synthetic Strategies for Isotopic Labeling of this compound

Isotopic labeling is essential for mechanistic studies and for use in imaging techniques like Positron Emission Tomography (PET).

A study on the development of carbon-11 (B1219553) labeled styryl dyes for PET imaging of RNA involved the synthesis of a precursor, (E)-2-(2-(1-(triisopropylsilyl)-1H-indol-3-yl)vinyl)quinoline. nih.gov This precursor was then labeled with [¹¹C]CH₃OTf to produce the target tracer [¹¹C]E36. nih.gov The synthesis of the precursor involved multiple steps with moderate to high chemical yields. nih.gov While this example is for a vinyl-bridged analog, the principles can be adapted for the direct labeling of the this compound core, for instance, by introducing ¹³C or other isotopes into the quinoline or indole rings during their synthesis.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 2 1h Indol 3 Yl Quinoline Derivatives

Systematic Structural Modifications of the Quinoline (B57606) Moiety

The quinoline ring serves as a critical pharmacophore, and its substitution pattern significantly influences the biological activity of 2-(1H-indol-3-yl)quinoline derivatives.

Substituent Effects on the Quinoline Nitrogen and Carbon Positions

The introduction of various substituents on the quinoline ring has been shown to modulate the antibacterial and anticancer activities of these compounds. For instance, in a series of 2-(1H-indol-3-yl)quinolines evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA), specific substitutions on the quinoline ring were found to be crucial for potency. nih.gov

Research on quinoline derivatives has highlighted the importance of the substitution pattern for antibacterial activity. The introduction of a fluorine atom at the C-6 position of the quinoline ring can significantly enhance antibacterial efficacy. orientjchem.org In the context of anticancer activity, substitutions at positions C-2 and C-3 of the quinoline ring have been found to be more effective against certain cancer cell lines compared to substitutions at C-4 and C-8. orientjchem.org Furthermore, a planar structure with an extended conjugation system in quinoline derivatives is often associated with better anticancer activity due to DNA intercalation. orientjchem.org

A study on 2,4,6-trisubstituted quinoline-based compounds revealed that specific substitutions are active against various cancer cell lines, including those of the lung, colon, liver, and stomach. biointerfaceresearch.com For example, compounds with a methyl group at C-5 of the quinoline ring have shown more potent anticancer activity than those with a C-6 substitution. biointerfaceresearch.com

| Compound/Derivative | Quinoline Substituent(s) | Biological Activity | Reference(s) |

| This compound | Unsubstituted | Baseline activity | nih.gov |

| 6-Fluoro-2-(1H-indol-3-yl)quinoline | 6-Fluoro | Enhanced antibacterial activity | orientjchem.org |

| 5-Methyl-2-(1H-indol-3-yl)quinoline | 5-Methyl | Potent anticancer activity | biointerfaceresearch.com |

| 2,4-Dimethoxy-8-(4-methoxyphenyl)quinoline | 2,4-Dimethoxy, 8-(4-methoxyphenyl) | Potent anticancer activity | orientjchem.org |

Impact of Ring Fusions and Annulations on Quinoline Scaffold

Fusing additional rings to the quinoline scaffold of this compound can lead to the formation of complex polycyclic systems with distinct biological profiles. For instance, the synthesis of indolo[2,3-b]quinolines, where the indole (B1671886) and quinoline rings are fused, has been explored. acs.org These fused systems have been evaluated for their antimicrobial activity. acs.org

The fusion of a pyrimidine (B1678525) ring to the quinoline core results in deazaflavins or 5-deazaisoalloxazines, which are structurally related to biologically important molecules like riboflavin. nih.gov The synthesis of such fused systems has been achieved, and their biological potential is an area of active investigation. nih.gov Furthermore, the creation of indolylacridines and indolylcyclopenta[b]quinolines through reductive cyclization represents another strategy to generate structural diversity and potentially novel biological activities. acs.org

Studies on fused-ring quinaldic acids, which contain two or more 4-oxo-1,4-dihydropyridine-2-carboxylic acid units fused to a central aromatic nucleus, have demonstrated significant antiallergy activity. nih.gov

| Fused System | Description | Biological Activity | Reference(s) |

| Indolo[2,3-b]quinolines | Indole and quinoline rings are fused. | Antimicrobial activity | acs.org |

| Pyrimido[5,4-c]quinolines | Pyrimidine ring fused to quinoline. | Potential for various biological activities | nih.gov |

| Fused-ring quinaldic acids | Multiple 4-oxo-1,4-dihydropyridine-2-carboxylic acid units fused to a central aromatic nucleus. | Antiallergy activity | nih.gov |

Systematic Structural Modifications of the Indole Moiety

The indole nucleus is another key component of the this compound scaffold, and its modification offers a valuable avenue for optimizing biological activity.

Substituent Effects on the Indole Nitrogen (N1) and Carbon Positions

Substitutions on the indole ring have a profound impact on the anticancer and antibacterial properties of these compounds. For instance, in the development of anticancer agents, methyl substitution at the N-1 position of the indole ring has been shown to significantly enhance activity by as much as 60-fold compared to the unsubstituted analogue. nih.gov A hydroxymethyl substituent at the N-1 position was found to be even more effective in enhancing anticancer activity than other groups like ethyl, fluoride, methyl, and acetyl. nih.gov

In a series of 2-chloro-4-(1H-indol-3-yl)quinolines, a methoxy (B1213986) group at the C-5 position of the indole ring (compound 9b) resulted in potent inhibitory activity against several cancer cell lines, including MGC-803, HCT-116, and Kyse450. sioc-journal.cnresearchgate.net Conversely, the presence of a nitro group at the C-5 position of the indole in N-(benzyl)indol-3-ylglyoxylamides influenced their binding affinity to benzodiazepine (B76468) receptors. mdpi.com

For antibacterial activity, the introduction of an iodine atom at the C-5 position of the indole ring in a 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivative led to a compound with a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. mdpi.com

| Compound/Derivative | Indole Substituent(s) | Biological Activity | Reference(s) |

| 2-(1-Methyl-1H-indol-3-yl)quinoline | N1-Methyl | Enhanced anticancer activity | nih.gov |

| 2-(1-Hydroxymethyl-1H-indol-3-yl)quinoline | N1-Hydroxymethyl | Most effective anticancer activity | nih.gov |

| 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline | 5-Methoxy | Potent anticancer activity | sioc-journal.cnresearchgate.net |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 5-Iodo | Potent antibacterial activity against MRSA | mdpi.com |

Impact of Ring Fusions and Annulations on Indole Scaffold

The fusion of other heterocyclic rings to the indole moiety can lead to novel structures with altered biological activities. For example, the fusion of a pyrazole (B372694) ring to the indole has been explored in the design of anticonvulsant agents, with SAR studies indicating that electron-withdrawing groups on the phenyl ring of the indole are effective for this activity. sci-hub.se

The creation of spiroindole-containing compounds, where a heterocyclic ring is attached at the C-3 position of the indole in a spirocyclic fashion, has also been investigated. These compounds exhibit a range of biological properties. mdpi.com Furthermore, the synthesis of complex polycyclic indole alkaloids, such as perophoramidine, which contains a part-saturated quinoline scaffold fused to the indole, has been achieved. Perophoramidine has shown cytotoxic activity against colon cancer cell lines. rsc.org

Modifications of the Linker Between Indole and Quinoline Rings

In a series of N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines, an ethylene (B1197577) linker was used to connect the indole and quinoline moieties. However, these derivatives generally showed weak leishmanicidal activity. frontiersin.org In another study, a vinyl linker was introduced to create 4-flexible amino-2-arylethenylquinoline derivatives. It was found that a three-carbon atom linker between the two nitrogen atoms at the 4-position of the quinoline scaffold resulted in better Aβ aggregation inhibition than a two-carbon atom linker, highlighting the importance of linker length. mdpi.com

The presence of linkers between isatin (B1672199) (an indole derivative) and quinoline has been shown to play a significant role in enhancing the biological activities of these conjugates. nih.gov For quinolone dimers, the nature of the linker between the two quinolone motifs, as well as the monomer used, was pivotal in dictating their antibacterial activity. sci-hub.se

| Linker Type | Description | Impact on Biological Activity | Reference(s) |

| Ethylene | -(CH2)2- | Weak leishmanicidal activity in specific derivatives | frontiersin.org |

| Vinyl | -CH=CH- | Linker length influences Aβ aggregation inhibition | mdpi.com |

| Amide/Hydrazone | -CONH-, -CONH-N=CH- | Significant role in enhancing biological activities of isatin-quinoline conjugates | nih.gov |

| Xylenyl/Lutidinyl | Aromatic linkers | Favorable for antibacterial activity in quinolone dimers | sci-hub.se |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound are not abundant in the literature, studies on closely related quinoline-based hybrids provide valuable insights into the physicochemical properties that drive their activity.

For instance, a 2D QSAR study on novel pyridine (B92270) and quinoline hydrazone derivatives as potential antimicrobial and antitubercular agents revealed the importance of certain descriptors in predicting biological activity. dntb.gov.ua Such studies can guide the design of new this compound analogs with improved efficacy. The general approach involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with the observed biological activity using statistical methods.

A hypothetical QSAR study on a series of this compound derivatives might reveal the following relationships:

| Descriptor | Influence on Activity | Interpretation |

| LogP (Hydrophobicity) | Positive Correlation | Increased lipophilicity may enhance membrane permeability and target engagement. |

| Molecular Weight | Negative Correlation | Excessively large molecules may have poor pharmacokinetic properties. |

| H-bond Donors/Acceptors | Optimal Range | A specific number of hydrogen bonding groups may be required for optimal interaction with the target. |

| Topological Polar Surface Area (TPSA) | Inverse Correlation | Lower TPSA may be associated with better cell penetration. |

It is important to note that the predictive power of a QSAR model is limited to the chemical space of the compounds used to build it. Therefore, the development of a robust QSAR model for this compound analogs would require a diverse dataset of compounds with well-defined biological activities.

Conformational Analysis and Chirality in this compound Systems

The this compound scaffold is a biaryl system, and the rotation around the single bond connecting the indole and quinoline rings can be hindered, leading to the phenomenon of atropisomerism. acs.orgresearchgate.net Atropisomers are stereoisomers that arise from restricted rotation about a single bond, where the energy barrier to rotation is high enough to allow for the isolation of individual conformers. acs.org

The presence of bulky substituents at the positions ortho to the interannular bond can increase the rotational barrier, leading to configurationally stable, axially chiral atropisomers. acs.org This axial chirality can be a critical determinant of biological activity, as the different atropisomers can have distinct three-dimensional shapes and, consequently, different affinities for their biological targets. researchgate.net

The interconversion of atropisomers is a dynamic process, and the stability of the individual isomers can be classified based on their half-life of racemization at a given temperature. acs.org For a drug molecule, it is crucial to understand whether it exists as a stable pair of atropisomers or as a rapidly interconverting mixture, as this has significant implications for its pharmacological and toxicological profiles.

In the context of drug discovery, conformational analysis of this compound derivatives is essential to understand their preferred spatial arrangement. Computational methods, such as density functional theory (DFT) calculations, can be used to predict the rotational barriers and the relative stability of different conformers. Experimental techniques like chiral high-performance liquid chromatography (HPLC) can be employed to separate and quantify individual atropisomers. acs.org

The development of synthetic methods for the atroposelective synthesis of axially chiral heterobiaryls, including quinoline-based scaffolds, is an active area of research. mdpi.com Such methods allow for the preparation of enantiomerically pure atropisomers, which are essential for studying their individual biological activities and for developing single-enantiomer drugs.

The following table summarizes key aspects of conformational analysis and chirality in this compound systems.

| Concept | Description | Relevance to this compound |

| Atropisomerism | Stereoisomerism due to hindered rotation about a single bond. acs.org | The biaryl linkage between the indole and quinoline rings can give rise to atropisomers. |

| Axial Chirality | Chirality arising from a non-planar arrangement of groups around an axis of chirality. researchgate.net | The interannular bond in substituted 2-(1H-indol-3-yl)quinolines can be a chiral axis. |

| Rotational Barrier | The energy required to overcome the steric hindrance for rotation around a single bond. acs.org | The magnitude of the rotational barrier determines the stability of the atropisomers. |

| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule. | Essential for understanding the preferred shape and biological activity of this compound derivatives. |

| Atroposelective Synthesis | A chemical reaction that preferentially forms one atropisomer over the other. mdpi.com | Crucial for obtaining enantiomerically pure compounds for biological evaluation. |

Molecular and Cellular Mechanism Investigations of 2 1h Indol 3 Yl Quinoline and Its Analogs

Elucidation of Specific Molecular Targets and Binding Interactions

The biological activity of 2-(1H-indol-3-yl)quinoline derivatives is predicated on their ability to bind to and modulate the function of specific biomolecules. Research efforts have been directed towards identifying these targets through receptor profiling, enzyme assays, and detailed protein-ligand interaction studies.

Radioligand binding assays have been employed to determine the affinity of quinoline (B57606) derivatives for various receptors. These studies are essential for understanding the selectivity and potential pharmacological profile of the compounds. For instance, a series of quinolinecarboxylic acid amides, which are structurally related to the core this compound scaffold, have been evaluated for their binding affinity to serotonin (B10506) (5-HT3 and 5-HT4) and dopamine (B1211576) (D2) receptors. researchgate.net One particular derivative demonstrated a high affinity for the 5-HT3 receptor, suggesting that this receptor family could be a potential target for certain quinoline-based compounds. researchgate.net

Table 1: 5-HT3 Receptor Affinity for a Quinoline Derivative

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| Quinolinecarboxylic acid derivative 5 | 5-HT3 | 9.9 nM researchgate.net |

A significant mechanism of action for many this compound analogs is the inhibition of key enzymes involved in cellular proliferation and survival.

Topoisomerases: The analog IND-2 has been shown to inhibit the catalytic activity of topoisomerase IIα. nih.gov Similarly, conjugates of indolo[2,3-b]quinoline have been identified as inhibitors of DNA topoisomerase II. nih.gov These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to catastrophic DNA damage in cancer cells.

DNA-Interacting Enzymes: Quinoline analogs have demonstrated the ability to inhibit a range of enzymes that interact with DNA, such as DNA methyltransferase 1 (DNMT1) and base excision repair (BER) glycosylases. tmc.edu Certain derivatives exhibited IC50 values in the low micromolar range against DNMT1. tmc.edu

(p)ppGpp Synthetases: Molecular docking studies have suggested that 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, an analogous structure, can bind to (p)ppGpp synthetase enzymes like RelMtb from Mycobacterium tuberculosis. nih.govnih.gov This indicates a potential for these compounds to act as inhibitors of this bacterial enzyme, which is involved in stress response and antibiotic tolerance. nih.gov

Other Enzymes: Various quinoline derivatives have been shown to inhibit other enzymes. For example, 2-(4'-nitrostyryl)-quinoline-1-oxide was found to inhibit microsomal NADPH-cytochrome c-reductases by 50% at a concentration of 10 µM. nih.gov Additionally, certain quinoline-2-one/pyrazole (B372694) hybrids have demonstrated caspase-3 inhibition. researchgate.netnih.gov

Table 2: Enzyme Inhibition by this compound Analogs

| Compound/Analog | Enzyme Target | Observed Effect | IC50 / % Inhibition |

|---|---|---|---|

| IND-2 | Topoisomerase IIα | Inhibition of catalytic activity nih.govresearchgate.net | Effective at 10 µM nih.gov |

| Quinoline Derivatives | DNMT1 | Inhibition tmc.edu | 1.9 to 3.5 µM tmc.edu |

| 2-(4'-nitrostyryl)-quinoline-1-oxide | NADPH-cytochrome c-reductase | Inhibition nih.gov | 50% at 10 µM nih.gov |

| Quinoline-2-one/pyrazole hybrid (6c) | Caspase-3 | Inhibition nih.gov | 16.31 nM nih.gov |

Understanding the precise interactions between a ligand and its protein target is fundamental to elucidating its mechanism of action. While co-crystallography and NMR spectroscopy provide high-resolution structural data, molecular docking and fluorescence spectroscopy have also offered significant insights into the binding of this compound analogs.

An analog, 4-(1H-indol-3-yl)-2-(p-tolyl)quinazoline-3-oxide, was studied for its interaction with human serum albumin (HSA). nih.govdntb.gov.ua Fluorescence quenching experiments indicated a static quenching process, confirming the formation of a complex between the compound and HSA. nih.gov Site competition experiments further revealed that the compound binds within domain IIA of HSA primarily through hydrophobic interactions, and in domain IIIA through hydrogen bonds. nih.gov Molecular docking studies supported these experimental findings. nih.gov

Computational molecular docking has also been widely used to predict the binding modes of these compounds with various enzymatic targets. Studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-one analogues predicted their ability to bind to long RSH (RelA/SpoT homolog) proteins, which function as alarmone synthetases in bacteria. nih.govnih.gov Similarly, docking studies of newly synthesized 2-aryl/heteroaryl-quinoline-4-carboxylic acids with Plasmodium lactate (B86563) dehydrogenase (LDH) identified a derivative with a strong binding energy of -9.05 kcal/mol, suggesting it as a promising lead for inhibiting this enzyme. researchgate.net

Modulation of Intracellular Signaling Pathways and Cellular Processes

Beyond direct target binding, this compound and its analogs exert their effects by modulating complex intracellular signaling networks, leading to significant changes in cellular processes such as apoptosis and cell cycle progression.

A primary mechanism through which quinoline-indole compounds exhibit anticancer activity is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic mitochondrial pathway.

Mitochondrial Membrane Potential Destabilization: A key early event in the mitochondrial pathway of apoptosis is the loss of the mitochondrial membrane potential (ΔΨm). nih.gov The analog IND-2 was shown to significantly decrease the ΔΨm in PC-3 prostate cancer cells at a concentration of 5 µM. nih.govresearchgate.net This finding suggests that the compound compromises mitochondrial integrity, a critical step towards apoptosis. nih.gov Similarly, the indolo[2,3-b] quinoline derivative MMNC caused a concentration-dependent reduction in mitochondrial membrane potential in HCT116 and Caco-2 colorectal cancer cells. mdpi.com Other studies have also reported that novel conjugated quinoline-indoles can dissipate the mitochondrial potential in Plasmodium falciparum. nih.gov

Caspase Activation: The destabilization of the mitochondrial membrane leads to the release of pro-apoptotic factors and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases. Treatment of PC-3 cells with 5 µM of IND-2 led to an increased expression of cleaved (activated) caspase-3 and caspase-7. nih.gov Furthermore, studies on other quinoline derivatives have demonstrated the activation of initiator caspase-9 and executioner caspase-3 in human erythroleukemic K562 cells. nih.gov The activation of these caspases is a hallmark of apoptosis, as they are responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptotic cell death. nih.gov

Table 3: Effects of this compound Analogs on Apoptosis Markers

| Compound/Analog | Cell Line | Effect on Mitochondrial Potential (ΔΨm) | Effect on Caspases |

|---|---|---|---|

| IND-2 | PC-3 (Prostate) | Significantly decreased nih.govresearchgate.net | Increased cleaved caspase-3 and -7 nih.gov |

| MMNC | HCT116, Caco-2 (Colorectal) | Decreased in a concentration-dependent manner mdpi.com | Not specified |

| Quinoline-N-Oxide Derivatives | K562 (Leukemia) | Not specified | Activation of caspase-9 and -3 nih.gov |

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. khanacademy.org Dysregulation of this process is a fundamental characteristic of cancer. youtube.com Several analogs of this compound have been found to interfere with cell cycle progression, thereby halting the proliferation of cancer cells.

Research has shown that the compound IND-2 induces cell cycle arrest in the G2 phase in PC-3 cells. researchgate.net Similarly, the indolo[2,3-b] quinoline derivative MMNC was found to block the cell cycle in the G2/M phase in both HCT116 and Caco-2 cells. mdpi.com Another study on 2-(thiophen-2-yl)-1H-indole derivatives, which share the indole (B1671886) core, demonstrated that active compounds caused cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest prevents cells from entering mitosis, ultimately inhibiting cell division. The mechanism for this arrest can be linked to the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs). youtube.com Indeed, some 3-arylidene-2-oxindole derivatives have been specifically designed to target CDK2, a crucial regulator of cell cycle checkpoints. nih.gov

Autophagy Pathway Modulation

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. Its modulation is a key strategy in various therapeutic areas, particularly in oncology. Investigations into quinoline derivatives have demonstrated their capacity to induce autophagy-associated cell death in cancer cells.

A notable example is the diarylquinoline analog, STM-57, which has been shown to induce caspase-independent cell death in human nasopharyngeal carcinoma cells (CNE-2) through the induction of autophagy. nih.govspandidos-publications.com This was evidenced by an increase in the conversion of microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II) and the formation of green fluorescent protein-LC3 (GFP-LC3) puncta. nih.gov Mechanistically, STM-57 was found to inhibit the phosphorylation of key proteins in the Akt/mTOR signaling pathway, a central negative regulator of autophagy. nih.govspandidos-publications.com

Similarly, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) was found to induce autophagic cell death in pancreatic cancer cell lines. nih.gov Treatment with this compound led to the formation of cytoplasmic vacuoles, an increase in autophagy flux, elevated expression of Beclin-1 and LC3-II, and degradation of p62, all hallmark features of autophagy induction. nih.gov The underlying mechanism was also linked to the inhibition of the Akt/mTOR signaling pathway. nih.gov This consistent targeting of the Akt/mTOR pathway by different quinoline-based compounds underscores a common mechanism for autophagy induction within this chemical class.

| Compound | Cell Line | Effect on LC3-II Levels | Effect on Akt/mTOR Pathway | Reference |

|---|---|---|---|---|

| STM-57 | CNE-2 (Nasopharyngeal Carcinoma) | Increased | Inhibited | nih.govspandidos-publications.com |

| 6MN-4-AQ | PANC-1, MIA PaCa-2 (Pancreatic Cancer) | Increased | Inhibited | nih.gov |

Investigation of Reactive Oxygen Species (ROS) Homeostasis

Reactive oxygen species (ROS) are critical signaling molecules, but their overproduction leads to oxidative stress, a condition implicated in numerous pathologies. The ability of quinoline-based compounds to modulate ROS homeostasis is a significant aspect of their mechanism of action.

The diarylquinoline compound STM-57, in addition to inducing autophagy, was also found to increase intracellular ROS levels in CNE-2 cells. nih.gov This disruption of ROS homeostasis contributes to its cytotoxic effects. Further evidence supporting the role of the quinoline scaffold in redox processes comes from environmental studies, which have identified quinoline and its derivatives as components of atmospheric particulate matter that can enhance the generation of ROS. illinois.edu The unprotonated nitrogen atom within the pyridine (B92270) ring of the quinoline structure is believed to facilitate electron transfer in redox reactions, thereby promoting ROS generation. illinois.edu

This intrinsic capacity to generate ROS suggests that the effects of this compound and its analogs may not be entirely independent of oxidative stress. Instead, the induction of ROS could be a key initiating event that triggers downstream signaling pathways, such as autophagy and apoptosis.

| Compound/Component | System | Effect | Reference |

|---|---|---|---|

| STM-57 | CNE-2 Cells | Increased intracellular ROS | nih.gov |

| Quinoline Components | Atmospheric Aerosol | Enhanced ROS generation | illinois.edu |

Effects on Gene Expression and Protein Synthesis

The integrity of genetic and epigenetic regulation is paramount for normal cellular function. Certain quinoline-based compounds have been found to directly interfere with the machinery that governs DNA methylation and replication, thereby profoundly affecting gene expression and protein synthesis.

Research on analogs of the quinoline-based compound SGI-1027 has revealed their ability to inhibit DNA methyltransferases (DNMTs), such as DNMT1. biorxiv.org These compounds function through a mechanism of DNA intercalation, inserting themselves into the DNA double helix. biorxiv.org This physical obstruction prevents the enzyme from accessing its target site, leading to a reduction in DNA methylation. As DNA methylation is a key epigenetic mark for gene silencing, its inhibition can lead to the re-expression of silenced genes. Furthermore, these quinoline derivatives have demonstrated inhibitory activity against other crucial enzymes involved in nucleic acid synthesis, including DNA and RNA polymerases. biorxiv.org By targeting these fundamental processes, such compounds can halt the cell cycle and prevent proliferation.

| Target Enzyme Class | Mechanism of Action | Consequence | Reference |

|---|---|---|---|

| DNA Methyltransferases (e.g., DNMT1) | DNA Intercalation | Inhibition of DNA methylation, altered gene expression | biorxiv.org |

| DNA/RNA Polymerases | Inhibition of activity (mechanism under investigation) | Inhibition of DNA replication and transcription | biorxiv.org |

Cellular Uptake, Distribution, and Intracellular Localization Studies

Understanding where a compound accumulates within a cell is crucial to elucidating its mechanism of action. While specific data on the cellular uptake and distribution of this compound is limited, studies on various quinoline derivatives have demonstrated that this scaffold can be tailored to target specific subcellular compartments through chemical modification.

For instance, certain quinoline-benzopyran rhodium(III) complexes have been developed as fluorescence imaging agents that exhibit clear localization within the cell nucleus. rsc.org This nuclear accumulation is consistent with mechanisms that involve DNA interaction. Other research has focused on developing quinoline derivatives as fluorescent probes that selectively stain and accumulate in lipid droplets, which are cellular organelles involved in lipid storage and metabolism. researching.cnnih.gov Furthermore, by functionalizing carbon dots with quinoline derivatives, researchers have created nanosensors capable of entering cells for intracellular imaging applications. rsc.org

These examples collectively demonstrate the versatility of the quinoline core in designing molecules with specific intracellular targets. The lipophilicity and structural features of this compound itself will dictate its passive diffusion across membranes and subsequent subcellular distribution, a subject that warrants further specific investigation.

| Compound Type | Primary Intracellular Localization | Application | Reference |

|---|---|---|---|

| Quinoline-benzopyran rhodium(III) complexes | Nucleus | Fluorescence Imaging, Anticancer Agent | rsc.org |

| Amino-quinoline (TFMAQ) derivatives | Lipid Droplets | Fluorescent Probes | nih.gov |

| Quinoline-functionalized carbon dots | Cytoplasm (for sensing) | Intracellular Nanosensors | rsc.org |

Phenotypic Screening and High-Content Imaging Analysis at the Cellular Level

Phenotypic screening, particularly when coupled with high-content imaging (HCI), has become a powerful approach in drug discovery for identifying and characterizing bioactive molecules without a preconceived target. europeanpharmaceuticalreview.comnih.gov This strategy allows for the simultaneous measurement of multiple cellular parameters, providing a comprehensive "fingerprint" of a compound's effect on the cell. ed.ac.ukmdpi.com

For a compound like this compound, a phenotypic screening campaign would involve treating cultured cells with the compound and using automated microscopy to capture images of cells stained with various fluorescent dyes. research.google Image analysis algorithms would then quantify a wide array of features, including:

Morphological Changes: Alterations in cell size, shape, and texture.

Organelle Health: Changes in mitochondrial membrane potential (linking to ROS effects), lysosomal content, and the structure of the endoplasmic reticulum.

Cell Cycle Status: Analysis of DNA content and markers for different phases of the cell cycle (e.g., G1, S, G2, M). europeanpharmaceuticalreview.com

Specific Pathway Markers: Quantification of GFP-LC3 puncta to measure autophagy, or the nuclear translocation of transcription factors.

By analyzing the multiparametric profiles generated from such screens, compounds can be clustered based on their phenotypic similarity to molecules with known mechanisms of action. ed.ac.uk For instance, if this compound treatment results in a phenotypic profile characterized by increased LC3 puncta, decreased mTOR phosphorylation staining, and elevated ROS levels, it would strongly corroborate the mechanisms identified in the preceding sections. This unbiased, image-based approach is invaluable for uncovering novel activities and understanding the complex cellular responses to new chemical entities.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| STM-57 (N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(3,4-dichlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide) |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) |

| SGI-1027 |

Computational Chemistry and in Silico Approaches in 2 1h Indol 3 Yl Quinoline Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in elucidating the binding mode and affinity of 2-(1H-indol-3-yl)quinoline derivatives. For instance, in studies involving similar indolylquinoline scaffolds, molecular docking has been successfully used to identify key ligand-protein interactions.

Research on a related compound, 3-(1H-indol-3-yl)quinoline-2,4-diol, utilized molecular docking to investigate its interaction with human abl1 kinase (PDB ID: 3QRJ) . The study reported a strong binding affinity, evidenced by a docking score of -8.6 kcal/mol . The analysis of the docked complex revealed several critical interactions responsible for stabilizing the ligand in the active site:

Hydrogen Bonds: Two conventional hydrogen bonds were observed between the oxygen atoms of the ligand and the amino acid residues Glu286 and Asp381 .

Electrostatic Interactions: Two Pi-Cation interactions were identified between the quinoline (B57606) ring and the charged residue Glu286 .

Hydrophobic Interactions: Four Pi-Alkyl hydrophobic interactions were noted between the quinoline ring and residues Ile293, Val289, and Met290 .

Similarly, derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one, which shares structural similarities with this compound, were assessed via molecular docking for their ability to bind to long RSH (RelA/SpoT homolog) proteins, which are crucial for bacterial survival. These studies used mycobacterial and streptococcal (p)ppGpp synthetase structures as models to understand the antibacterial mechanism of these compounds nih.govnih.govmdpi.com. Such computational predictions are vital for structure-based drug design, enabling the rational modification of the this compound scaffold to enhance binding affinity and selectivity for a desired biological target.

Table 1: Predicted Interactions for 3-(1H-indol-3-yl)quinoline-2,4-diol with Human abl1 Kinase[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEqVkXIyl04cia05Y3RvMafd9tx7hRDtJVv93EdGqMtFCbtfUO1FgN210YnDC_QrdHoZc_FF7E-Mmc6VWwjBwZ7h8yArdKD7Xaj9sJ7fkOfZtPnRNDhKWSHhWo4a2Lua6kKgeTx7u_jzBw1Pp6ZsO6LTmJ4xl2WssJeoLxUNOxNU6ikYqFmPw%3D%3D)]| Interaction Type | Ligand Moiety | Protein Residue(s) | Bond Length / Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amine Group Oxygen | Glu286:OE2 | 3.78 |

| Hydrogen Bond | Amine Group Oxygen | Asp381:O | 3.61 |

| Pi-Cation (Electrostatic) | Quinoline Ring | Glu286:OE1 | 4.95 |

| Pi-Cation (Electrostatic) | Quinoline Ring | Glu286:OE2 | 4.07 |

| Pi-Alkyl (Hydrophobic) | Quinoline Ring | Ile293, Val289, Met290 | 4.66 - 5.02 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. For the this compound scaffold, MD simulations are crucial for assessing the stability of the predicted binding poses and for understanding the dynamic behavior of the ligand within the receptor's binding pocket.

In studies of other quinoline derivatives, MD simulations have been employed to evaluate their potential as enzyme inhibitors nih.gov. These simulations, often spanning hundreds of nanoseconds, track the atomic movements of the ligand-protein complex in a simulated physiological environment. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over the simulation time.

Furthermore, techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy from the MD trajectory, providing a more accurate estimation of binding affinity than docking scores alone nih.gov. Applying these methods to this compound would allow researchers to validate docking results, understand the energetic contributions of different residues to binding, and observe how the compound adapts its conformation to fit the binding site, providing a more complete picture of the binding dynamics nih.gov.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like this compound. These calculations provide detailed information about the molecule's electronic structure, which governs its reactivity and spectroscopic behavior researchgate.netresearchgate.net.

Key properties derived from quantum chemical calculations include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability.

Electron Density and Electrostatic Potential: These maps reveal the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Spectroscopic Properties: DFT calculations can predict vibrational frequencies (FT-IR spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the molecular structure researchgate.net. For related pyrazolo[3,4-b]quinoline derivatives, time-dependent DFT (TD-DFT) has been used to calculate excitation and fluorescence wavelengths for applications in organic light-emitting diodes (OLEDs) hakon-art.com.

These theoretical insights are invaluable for understanding the fundamental chemistry of this compound, guiding synthetic modifications, and interpreting experimental spectroscopic data.

Virtual Screening of Chemical Libraries for Novel this compound Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. Using the this compound structure as a core scaffold, virtual screening can be employed to discover novel derivatives with enhanced biological activity or improved properties.

The process typically involves:

Library Generation: A large virtual library of compounds is created, either by decorating the this compound scaffold with various functional groups or by searching commercial databases for structurally similar molecules.

Docking-Based Screening: The entire library is docked into the active site of a target protein. The compounds are then ranked based on their docking scores and predicted binding interactions nih.gov.

Pharmacophore-Based Screening: A pharmacophore model is built based on the key interaction features of a known active ligand. This model is then used to search libraries for molecules that match the pharmacophoric pattern nih.gov.

Successful virtual screening campaigns have been reported for various quinoline and quinazoline (B50416) derivatives, leading to the identification of novel inhibitors for targets such as Janus kinase 2 (JAK2) and the transcription factor GLI1 nih.govnih.gov. This approach allows for the efficient exploration of vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.

Cheminformatics and Machine Learning for Activity Prediction and Design Space Exploration

Cheminformatics and machine learning (ML) are transforming drug discovery by enabling the development of predictive models from large chemical datasets nih.gov. For this compound, these approaches can be used to predict biological activity, explore structure-activity relationships (SAR), and guide the design of new analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key application. In QSAR, a mathematical relationship is established between the chemical structures of a series of compounds and their biological activities nih.gov. This involves:

Descriptor Calculation: Numerical representations of the molecular structure (e.g., physicochemical properties, topological indices, 2D fingerprints) are calculated.

Model Building: ML algorithms (such as support vector machines, random forests, or neural networks) are trained on a dataset of this compound derivatives with known activities to build a predictive model nih.govmdpi.com.

Prediction: The trained model is then used to predict the activity of new, untested compounds.

These models help researchers understand which molecular features are important for activity and can be used to virtually screen compounds or design new ones with desired properties researchgate.net. By integrating ML with other computational methods like molecular docking, researchers can create more robust and predictive workflows for discovering and optimizing compounds based on the this compound scaffold mdpi.com.

Computational Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Non-clinical context)

In the early stages of research, it is crucial to assess the potential pharmacokinetic properties of a compound. Computational models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are widely used to filter out candidates that are likely to fail later in development due to poor pharmacokinetics nih.govresearchgate.net. These in silico predictions are performed in a non-clinical context to guide lead optimization.

For the this compound scaffold, various ADME parameters can be predicted using a range of software and web-based tools healthinformaticsjournal.com. These predictions are typically based on QSAR models or physicochemical property calculations.

Table 2: Representative In Silico ADME Predictions for a Hypothetical this compound Derivative| ADME Property | Predicted Value/Classification | Significance |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | Likelihood of good absorption after oral administration healthinformaticsjournal.com. |

| Blood-Brain Barrier (BBB) Permeability | Low / Non-permeant | Indicates whether the compound is likely to cross into the central nervous system healthinformaticsjournal.com. |

| P-glycoprotein (P-gp) Substrate | No | Predicts if the compound is a substrate for the P-gp efflux pump, which can limit bioavailability healthinformaticsjournal.com. |

| CYP450 2D6 Inhibitor | Yes / No | Predicts potential for drug-drug interactions through inhibition of a major metabolic enzyme. |

| Human Intestinal Absorption (HIA) | Positive | Indicates good absorption from the human intestine memphis.edu. |

| Caco-2 Permeability | Moderate to High | An in vitro model for predicting intestinal absorption memphis.edu. |

By evaluating these properties computationally, researchers can prioritize compounds with more favorable ADME profiles for further investigation, effectively de-risking the discovery process and focusing resources on the most promising candidates within the this compound chemical series.

Advanced Applications and Future Directions for 2 1h Indol 3 Yl Quinoline in Chemical Biology and Materials Science

Development of 2-(1H-indol-3-yl)quinoline as Chemical Probes for Biological Systems

The inherent photophysical properties and the synthetically tractable nature of the this compound core make it an excellent starting point for the design of chemical probes. These tools are crucial for visualizing and interrogating complex biological processes within living systems.

Fluorescent Probes for Cellular Imaging and Detection

The fusion of indole (B1671886) and quinoline (B57606) rings provides a robust fluorophore. Indole and its derivatives are known to exhibit strong fluorescence emission in solution, making them suitable as fluorescent probes for biological and electrochemical sensing. mdpi.com Similarly, quinoline-based fluorescent probes have been extensively explored due to their valuable photophysical and pharmacological properties. researchgate.net

Derivatives of the quinoline-indole scaffold have been engineered to create advanced probes for high-resolution biological imaging. A notable example is a water-soluble quinoline-indole derivative designed for three-photon microscopy. This probe, IM-3, can specifically target and stain DNA and RNA in the mitochondria and nucleolus of living cells, exhibiting a significant fluorescence enhancement in the second near-infrared window (1000–1700 nm), which allows for deeper tissue penetration and lower phototoxicity. rsc.org

The photophysical properties of these probes can be finely tuned through synthetic modifications. By designing molecules based on a donor-π-acceptor (D-π-A) concept, researchers can modulate the intramolecular charge transfer (ICT) characteristics. mdpi.com This allows for the creation of probes with specific properties, such as positive solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent environment. mdpi.comrsc.org This sensitivity can be exploited to probe the microenvironment of cellular organelles. Furthermore, functionalization of the core structure has led to the development of quinoline-based probes that are highly selective for specific metal ions, such as Zn2+, or responsive to changes in intracellular pH. researchgate.netbohrium.com

Below is a table summarizing the key photophysical properties of representative indole and quinoline-based fluorescent probes.

| Compound Type | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Application | Reference |

|---|---|---|---|---|---|

| BODIPY-Anthracene Dyad (BDP-1) | 507 | 516 | 344 | Antimicrobial Photodynamic Therapy | mdpi.com |

| Alkynyl-Substituted BODIPY (BDP-2) | 552 | - | 633 | Antimicrobial Photodynamic Therapy | mdpi.com |

| 2-Phenylindole (in PVA film) | - | 370 | - | Fluorescence Anisotropy Studies | nih.gov |

| Quinoline-Coumarin Derivative (DDQC) | - | - | - | Fluorescent pH Sensor | researchgate.net |

Affinity Probes for Target Identification

While the this compound scaffold holds promise for creating affinity probes, specific examples are still emerging. Affinity probes are indispensable tools for identifying the protein targets of bioactive small molecules. The development of such probes typically begins with a molecule that has a known biological activity.

Derivatives of the broader indoloquinoline class have shown potent and selective activity against significant biological targets. For instance, indolo[3,2-c]quinolines have demonstrated antimalarial properties, and studies have identified key structural features responsible for this activity. nih.gov This structure-activity relationship (SAR) data is the critical first step in designing an affinity probe, as it informs how to modify the molecule to attach a linker or reporter tag without losing its binding affinity for the target protein.

An effective affinity probe based on this compound would require the strategic introduction of a reactive or functional group. This could be a photoactivatable group for covalent cross-linking to the target upon UV irradiation or an enrichment tag like biotin (B1667282) for pull-down experiments and subsequent identification by mass spectrometry. The synthetic accessibility of the quinoline and indole rings allows for such modifications, paving the way for future applications in target discovery and validation.

Exploration of this compound Derivatives in Functional Materials

The combination of the electron-donating indole and the electron-accepting quinoline systems creates a D-π-A structure that is highly desirable for functional organic materials. This has spurred research into its use in organic electronics and catalysis.

Organic Electronics and Optoelectronic Materials (e.g., OLEDs, Sensors)

Quinoline derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs), valued for their role in creating efficient and stable devices. mdpi.com The unique electronic properties of the this compound scaffold make it a promising candidate for emitting materials or host materials in OLEDs. Research into solution-processable small molecules for OLEDs is particularly active, as it combines the high purity and well-defined structure of small molecules with the low-cost manufacturing of solution-based processing. rsc.org

While many commercial OLEDs use metal complexes like Tris-(8-hydroxyquinolinato) aluminum (Alq3), there is a significant drive to develop purely organic emitters. researchgate.netdergipark.org.tr Derivatives of benzo[q]quinoline have been synthesized and successfully incorporated as emitting materials in OLED devices. researchgate.net The indole moiety, when incorporated, can further tune the electronic and photophysical properties of the material, potentially leading to emitters with high quantum yields and specific colors. The development of materials based on the this compound core could lead to new, efficient, and solution-processable components for next-generation displays and lighting.

Catalytic Applications in Organic Synthesis

The exploration of this compound and its derivatives as catalysts in organic synthesis is an emerging field. The structure contains multiple heteroatoms (nitrogen) that can act as Lewis bases or as coordinating sites for metal catalysts. This opens up possibilities for their use in both organocatalysis and transition-metal catalysis.

While direct catalytic applications of the parent compound are not yet widely reported, the synthesis of related structures highlights the chemical environment. For example, the synthesis of 2-(3-indolyl)-1,2-dihydroquinoline derivatives can be efficiently catalyzed by Indium(III) chloride (InCl3). researchgate.net Conversely, green chemistry approaches have been developed for the catalyst-free synthesis of related 3-(1H-indol-3-yl)isoindolin-1-one derivatives in water. rsc.org Future research may focus on designing chiral versions of the this compound scaffold for use as ligands in asymmetric catalysis or harnessing the basicity of the nitrogen atoms to catalyze reactions such as aldol (B89426) or Michael additions.

Strategies for Lead Compound Optimization and Analog Development beyond Initial Discovery

Once a lead compound like this compound is identified with a desirable property, the process of lead optimization begins. This involves systematically modifying the molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic profile while minimizing any adverse effects. patsnap.comcriver.com

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing and testing a series of analogs, researchers can identify which parts of the molecule are essential for its activity. For example, in a series of indole-based HIV-1 fusion inhibitors, SAR studies explored different linkage points between aromatic rings and various substitutions on the indole ring to improve potency. nih.govacs.org Similarly, in the development of quinoline-indole derivatives as anti-tubulin agents, extensive modifications were made to both the quinoline and indole moieties to identify compounds with superior anticancer activity. polyu.edu.hk

A common strategy involves modifying peripheral functional groups. In the development of an indolyl quinolinone class of kinase inhibitors, adding 5-amido and 5-sulphonamido groups to the indole ring led to compounds with improved pharmacokinetic properties. researchgate.net Another approach is to alter the core scaffold itself. The synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one, a close analog, demonstrates how the quinoline ring can be replaced with a quinazolinone, opening up new avenues for functionalization and property tuning. nih.govmdpi.com

The table below showcases examples of lead optimization strategies applied to indole and quinoline-based compounds.

| Lead Scaffold | Modification Strategy | Observed Improvement | Target Application | Reference |

|---|---|---|---|---|

| Indolyl quinolinone | Addition of 5-amido/sulphonamido groups to indole | Improved pharmacokinetics and reduced hERG binding | KDR Kinase Inhibitors | researchgate.net |

| Indolyl-imidazopyridine | Moving substituent from 5-indolyl to 6-indolyl position | Improved cytotoxic potency and metabolic stability | Anticancer Agents (Tubulin Inhibitors) | nih.gov |

| Indolo[3,2-c]quinoline | Modification of side chain to increase charge on distal nitrogen | Enhanced antimalarial activity | Antimalarial Agents | nih.gov |

| Bisindole | Alteration of linkage between indole rings (e.g., 5-5' vs 6-6') | Defined optimal shape for binding affinity | HIV Fusion Inhibitors | nih.gov |

| Isatin-based FAAH inhibitor | Lead simplification by modifying N-1 substituent | 1500-fold increase in potency | FAAH Inhibitors | nih.gov |

These examples underscore the iterative process of design, synthesis, and testing that drives the development of advanced compounds from an initial discovery, promising a bright future for derivatives of this compound in medicine and materials science.

Investigation of Synergistic Effects with Other Molecular Entities

The concept of synergy, where the combined effect of two or more entities is greater than the sum of their individual effects, is a cornerstone of modern therapeutic development. In the context of this compound and its derivatives, research is beginning to explore their potential in combination therapies, particularly in overcoming drug resistance in infectious diseases and cancer. While direct studies on the synergistic effects of the parent compound are emerging, the broader class of indole derivatives has shown significant promise in potentiating the activity of conventional drugs.

A notable area of investigation is the use of indole derivatives to enhance the efficacy of antibiotics against resistant bacterial strains. Research has shown that certain indole derivatives can act synergistically with clinically used antibiotics to combat formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The proposed mechanism for this synergy often involves the indole compound permeabilizing the bacterial cell membrane, thereby facilitating the entry and action of the antibiotic. nih.govnih.gov This approach could revitalize the utility of older antibiotics that have lost effectiveness due to the development of resistance.

In oncology, the strategy of creating hybrid molecules that covalently link an indolylquinoline scaffold with another pharmacophore has been explored to achieve enhanced anticancer activity. nih.gov For instance, while the simple co-administration of 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) with hydroxycinnamic acid derivatives did not produce a synergistic effect, their covalent conjugates exhibited significantly improved cytotoxic activity against pancreatic cancer cells. nih.gov This suggests that for the this compound scaffold, intramolecular synergy through the creation of hybrid compounds is a promising avenue for future drug design.

The following table summarizes research findings on the synergistic effects of indole derivatives with other molecular entities, providing a basis for the potential of this compound in similar applications.

| Indole Derivative Class | Combined Molecular Entity | Target Organism/Cell Line | Observed Synergistic Effect |

| Substituted Indoles | Norfloxacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Enhanced bactericidal activity |

| Substituted Indoles | Oxacillin | Methicillin-resistant Staphylococcus aureus (MRSA) | Potentiation of antibiotic effect |

| Substituted Indoles | Vancomycin | Methicillin-resistant Staphylococcus aureus (MRSA) | Overcoming antibiotic resistance |

| 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) Conjugate | Hydroxycinnamic Acid | Pancreatic Cancer Cells (BxPC-3 and AsPC-1) | Enhanced cytotoxic activity |

Emerging Research Frontiers and Unexplored Potential of the this compound Scaffold

The future of the this compound scaffold is not limited to its therapeutic applications but extends into the realms of chemical biology and materials science, where its unique properties can be harnessed for novel technologies.

In the field of chemical biology , the fluorescent properties of the indolylquinoline core are a significant area of interest. Researchers have begun to design and synthesize water-soluble derivatives of quinoline-indole as three-photon fluorescent probes. These probes have demonstrated the ability to specifically target and image nucleic acids, such as RNA in the nucleolus and mitochondrial DNA, within living cells. This opens up possibilities for using this compound-based compounds as sophisticated tools for real-time visualization of cellular processes and diagnostics. The development of such probes with high photostability and deep tissue penetration could revolutionize our understanding of subcellular biology.